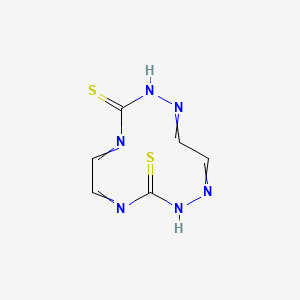![molecular formula C12H24N2 B12527692 Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]- CAS No. 652144-66-6](/img/structure/B12527692.png)
Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. This compound is significant in the field of medicinal chemistry due to its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine derivatives. This process can be catalyzed by various metal catalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrially, piperidine derivatives are produced through the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidinones.
Reduction: Reduction of pyridine to piperidine.
Substitution: Substitution reactions involving the nitrogen atom in the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium for reduction .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and various piperidine derivatives with different functional groups .
Scientific Research Applications
Piperidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis.
Biology: Serve as intermediates in the synthesis of biologically active molecules.
Medicine: Found in various pharmaceuticals with activities such as anticancer, antiviral, and antimicrobial.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperidine derivatives act as inhibitors of enzymes or receptors, leading to therapeutic effects such as anticancer activity by inhibiting tubulin polymerization . The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a double bond structure.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperidine derivatives .
Properties
CAS No. |
652144-66-6 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C12H24N2/c1-13-8-5-6-12(13)7-11-14-9-3-2-4-10-14/h12H,2-11H2,1H3/t12-/m0/s1 |
InChI Key |
WIHVXUIGWLONNV-LBPRGKRZSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CCN2CCCCC2 |
Canonical SMILES |
CN1CCCC1CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



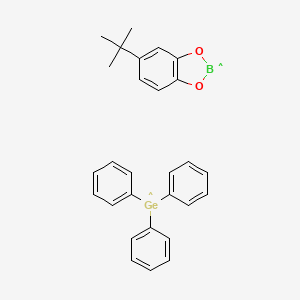
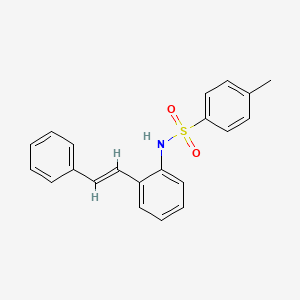
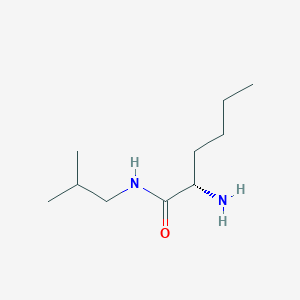
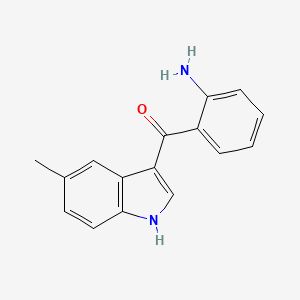
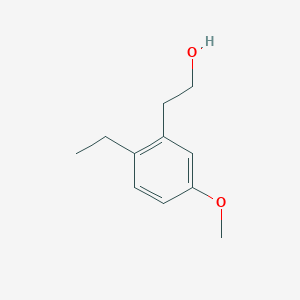
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
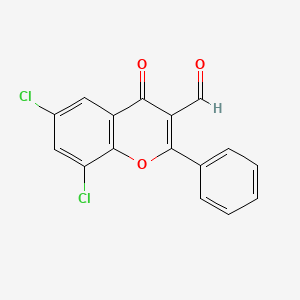
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)

![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
